6-tert-butylpyridine-3,4-dicarbonitrile
Description
Properties
CAS No. |
937615-39-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Core
The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of the two strongly electron-withdrawing dicarbonitrile groups.
Nucleophilic Addition to N-Activated Pyridinium (B92312) Salts
Activation of the pyridine nitrogen, typically through alkylation or acylation to form a pyridinium salt, significantly enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. While no studies have been published specifically on the N-activation of 6-tert-butylpyridine-3,4-dicarbonitrile, general principles suggest that nucleophiles would add to the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of this addition would be influenced by both the steric hindrance of the tert-butyl group and the electronic effects of the nitrile groups.
Oxidative Aromatization of Dihydropyridine Precursors
The synthesis of substituted pyridines often proceeds through the oxidative aromatization of a corresponding dihydropyridine precursor. vulcanchem.comnih.gov This is a common and efficient method for creating a variety of pyridine derivatives. nih.gov Although a specific synthesis of this compound via this route is not documented, it is a plausible synthetic pathway. The general transformation involves the removal of two hydrogen atoms from the dihydropyridine ring to form the stable aromatic pyridine system, often facilitated by a suitable oxidizing agent.
Reactivity of the Nitrile Functionalities
The two cyano groups on the pyridine ring are key sites for chemical transformations, offering pathways to a variety of other functional groups.
Cyclization Reactions Involving Adjacent Nitrile Groups
The presence of two nitrile groups in adjacent positions (ortho to each other) on the pyridine ring presents the potential for cyclization reactions to form fused heterocyclic systems. For instance, reaction with hydrazine (B178648) could lead to the formation of a pyridopyridazine (B8481360) ring system. While this reactivity is well-established for other ortho-dinitriles, no specific examples involving this compound have been reported.
Hydrolysis and Reduction Pathways of Cyano Groups
The nitrile groups can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. The proximity of the two nitrile groups might allow for the formation of a cyclic imide under certain hydrolytic conditions.
Alternatively, the nitrile groups can be reduced to primary amines. A variety of reducing agents are known to effect this transformation. wikipedia.orgsigmaaldrich.com The successful reduction of both nitrile groups would yield the corresponding diamine. The specific conditions required for selective mono-reduction or full di-reduction of the dinitrile in this compound have not been experimentally determined.
Influence of the Tert-Butyl Moiety on Reactivity
The tert-butyl group at the 6-position of the pyridine ring exerts a significant influence on the compound's reactivity through both steric and electronic effects.
Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of reactants to the adjacent nitrogen atom and the C-5 position of the pyridine ring. This steric shielding can affect the rates and regioselectivity of reactions involving the pyridine core. For example, in the formation of N-activated pyridinium salts, the rate of reaction may be slower compared to less hindered pyridines. orgsyn.org
Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This effect can slightly modulate the electron density of the pyridine ring, although the strong electron-withdrawing nature of the two nitrile groups is expected to be the dominant electronic influence on the ring's reactivity.
Steric Hindrance Effects on Reaction Pathways and Kinetics
The tert-butyl group at the 6-position of the pyridine ring introduces significant steric bulk. wikipedia.org This steric hindrance plays a crucial role in determining the accessibility of the nitrogen atom's lone pair of electrons and the reactivity of the adjacent positions on the ring. stackexchange.com In general, bulky substituents on a pyridine ring can hinder the approach of reactants, thereby slowing down reaction rates or directing the reaction to less sterically crowded sites. youtube.comlearncbse.in For instance, in nucleophilic substitution reactions, the large tert-butyl group can shield the nitrogen atom, making it a less effective nucleophile. wikipedia.orgstackexchange.com This effect is well-documented in related sterically hindered pyridines like 2,6-di-tert-butylpyridine (B51100), which, despite being a strong base, exhibits low nucleophilicity due to the steric shielding of the nitrogen atom. wikipedia.orgstackexchange.com
The steric hindrance in this compound can be expected to influence its reaction kinetics. The rate of reactions involving the pyridine nitrogen or the adjacent carbon atoms is likely to be slower compared to less hindered pyridine derivatives. This is a common phenomenon observed in organic chemistry where the three-dimensional arrangement of atoms can physically block reaction pathways. youtube.com
| Compound | Steric Feature | Effect on Reactivity | Reference |
|---|---|---|---|
| This compound | Bulky tert-butyl group at position 6 | Hinders approach to nitrogen and adjacent sites, potentially slowing reaction rates. | wikipedia.orgstackexchange.com |
| 2,6-di-tert-butylpyridine | Two bulky tert-butyl groups flanking the nitrogen | Acts as a non-nucleophilic base due to severe steric hindrance. | wikipedia.orgstackexchange.com |
Electronic Effects of the Alkyl Substituent
The net electronic effect on the pyridine ring is a balance between the electron-donating nature of the tert-butyl group and the electron-withdrawing nature of the dicarbonitrile groups. This push-pull electronic arrangement can lead to interesting reactivity patterns. For instance, the electron-deficient nature of the pyridine ring, enhanced by the dicarbonitrile groups, makes it more susceptible to nucleophilic attack at positions not shielded by the tert-butyl group. wikipedia.org
Coordination Chemistry and Ligand Exchange Processes
The unique combination of steric and electronic properties in this compound makes it an intriguing ligand in coordination chemistry.
Complexation with Transition Metal Centers and Applications in Catalyst Design
Pyridine and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. nih.govnih.gov The nitrogen atom's lone pair of electrons readily coordinates to metal centers, forming the basis for many catalysts. nih.govnih.gov In the case of this compound, the steric bulk of the tert-butyl group can influence the coordination geometry and the stability of the resulting metal complexes. nih.gov The steric hindrance may favor the formation of complexes with lower coordination numbers or lead to distorted geometries around the metal center. csic.es
The electronic properties of the ligand also play a critical role. The electron-withdrawing dicarbonitrile groups can affect the electron density at the metal center upon coordination. This modulation of the metal center's electronic properties is a key principle in catalyst design, as it can be used to fine-tune the catalytic activity and selectivity of a metal complex. nih.govnih.gov For example, a more electron-deficient metal center might be more reactive in certain catalytic cycles.
Ligand Exchange Reactions in Metal Cluster Complexes
Metal cluster complexes, which contain multiple metal atoms, often undergo ligand exchange reactions where one ligand is replaced by another. researchgate.net The ability of this compound to participate in such reactions would depend on its binding affinity to the metal cluster and the steric environment around the coordination site.
The steric bulk of the tert-butyl group could either facilitate or hinder ligand exchange. In some cases, the steric strain in a coordinated ligand can make it more labile and thus more easily replaced. Conversely, a bulky ligand might block the approach of an incoming ligand, slowing down the exchange process. The specific outcome would depend on the nature of the metal cluster and the other ligands present. The study of ligand exchange in ruthenium(II) complexes has shown that such processes are influenced by the electronic properties of the ligands involved. nsf.gov
Acid-Base Interactions and Proton Trapping Ability
The basicity of the pyridine nitrogen in this compound is a key aspect of its chemical character. wikipedia.org While the tert-butyl group inductively increases basicity, the dicarbonitrile groups significantly decrease it through their electron-withdrawing nature. stackexchange.comresearchgate.net Therefore, this compound is expected to be a weaker base than pyridine itself. wikipedia.org
The concept of "proton trapping" refers to the ability of a base to bind a proton and hold it, often due to favorable energetic interactions. nih.gov Sterically hindered bases, such as 2,6-di-tert-butylpyridine, are known to be effective proton scavengers because their low nucleophilicity prevents them from engaging in other reactions while still allowing them to accept a proton. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Although the basicity of this compound is reduced, its sterically hindered nitrogen atom could potentially exhibit proton trapping capabilities, especially in non-aqueous environments where its basicity might be sufficient to deprotonate acidic species. nih.gov
| Compound | Key Features | Predicted Basicity | Potential for Proton Trapping | Reference |
|---|---|---|---|---|
| This compound | Electron-donating tert-butyl group, electron-withdrawing dicarbonitrile groups, steric hindrance | Weaker base than pyridine | Possible, due to steric hindrance around the nitrogen | stackexchange.comresearchgate.netwikipedia.org |
| Pyridine | Unsubstituted | pKa of conjugate acid ~5.25 | Less effective than sterically hindered pyridines | wikipedia.org |
| 2,6-di-tert-butylpyridine | Two electron-donating tert-butyl groups, significant steric hindrance | Stronger base than pyridine (in the absence of steric effects on protonation) but known as a non-nucleophilic base | High, acts as a proton scavenger | wikipedia.orgstackexchange.comsigmaaldrich.com |
Computational and Theoretical Investigations
Electronic Structure Analysis via Density Functional Theory (DFT)
No published studies were found that performed DFT calculations on 6-tert-butylpyridine-3,4-dicarbonitrile. Consequently, data for the following subsections is unavailable.
Spectroscopic Property Prediction and Interpretation
No published computational studies on the spectroscopic properties of this compound were identified. Therefore, no data is available for the following subsections.
Reaction Mechanism Elucidation and Kinetic Studies
A thorough investigation of the reaction mechanism for the synthesis of this compound would necessitate high-level computational studies, such as Density Functional Theory (DFT) calculations. Such studies would map the potential energy surface of the synthetic route, for instance, in a potential multicomponent reaction involving a precursor to the tert-butylpyridine ring and sources for the dicarbonitrile moiety.
Key aspects of this analysis would include:
Identification of Intermediates and Transition States: Calculating the geometries and energies of all transient species and the energy barriers that separate them.
Mechanism Elucidation: Distinguishing between possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions that could form the pyridine (B92270) ring.
Currently, no such detailed computational studies or reaction pathway maps for the formation of this compound have been published in scientific literature.
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, which is crucial for understanding its interactions in various media (e.g., in different solvents or within a biological system). For this compound, MD simulations could reveal:
Solvation Effects: How the molecule orients itself and interacts with different solvent molecules, which can influence its reactivity and solubility.
Conformational Dynamics: The rotation around the C-C bond connecting the tert-butyl group to the pyridine ring and any potential flexibility of the ring itself.
Aggregation Behavior: Simulating multiple molecules to observe how they interact and potentially aggregate in solution through intermolecular forces.
While MD simulations have been employed to study the interaction of other complex pyridine derivatives, such as thiazolo[3,2-a]pyridine-6,8-dicarbonitriles with biological targets chemicalbook.com, no specific MD simulation data exists for this compound.
Intermolecular Interactions and Crystal Packing Theory
Analysis of intermolecular forces is fundamental to understanding the solid-state properties of a compound. This typically requires a solved crystal structure from X-ray diffraction, which is not publicly available for this compound.
In the solid state, molecules of this compound would interact via non-covalent forces. Since the molecule lacks classic hydrogen bond donors (like O-H or N-H), the primary hydrogen bonding interactions would be of the weaker C-H···N type.
Potential Interactions: The hydrogen atoms of the tert-butyl group could act as weak donors, forming C-H···N interactions with either the nitrogen atom of the pyridine ring or the nitrogen atoms of the nitrile groups on adjacent molecules.
Without experimental crystallographic data, the presence, geometry, and energetic contribution of these hydrogen bonds remain speculative. A hypothetical table of such interactions is presented below for illustrative purposes.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound This table is for illustrative purposes only, as no experimental data is available.
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |
|---|---|---|---|---|
| C(tert-butyl)-H | N(pyridine) | ~140-160 | ~2.5-2.7 | ~3.4-3.6 |
| C(tert-butyl)-H | N(nitrile) | ~130-150 | ~2.6-2.8 | ~3.5-3.7 |
| C(pyridine)-H | N(nitrile) | ~140-160 | ~2.4-2.6 | ~3.3-3.5 |
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the two nitrile groups.
Aromaticity: The core of the molecule is a six-membered heterocyclic aromatic ring. The nitrogen atom and five carbon atoms are sp² hybridized, forming a cyclic, planar system with six π-electrons, fulfilling Hückel's rule for aromaticity beilstein-journals.orgnih.govresearchgate.net. The substituents, however, modulate the electron density of this ring.
π-π Stacking: In the solid state, these electron-deficient pyridine rings would be expected to stack with one another. Computational studies on the pyridine dimer suggest that an antiparallel displaced geometry is often the most stable configuration to minimize repulsion and maximize attractive dispersion and electrostatic forces researchgate.net. The bulky tert-butyl group would significantly influence the specific geometry of this stacking, likely leading to an offset arrangement to accommodate its steric demands.
The interplay between weak C-H···N hydrogen bonds and π-π stacking interactions would ultimately define the three-dimensional architecture of the crystal lattice. However, without experimental data, a definitive description of these interactions for this compound is not possible.
Advanced Applications in Functional Materials and Catalysis
Organic Electronics and Optoelectronic Devices
The distinct electronic properties of 6-tert-butylpyridine-3,4-dicarbonitrile make it a valuable component in a variety of organic electronic and optoelectronic devices. Its electron-deficient nature, arising from the pyridine (B92270) ring and nitrile groups, facilitates its use in applications requiring efficient electron transport and charge management.
Electron Transporting Layers in Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), materials with efficient electron transport capabilities are crucial for achieving high performance. The electron transport layer (ETL) facilitates the movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. semanticscholar.org Compounds containing pyridine-3,5-dicarbonitrile (B74902) fragments have shown potential for use in organic electronic devices like OLEDs due to their good hole-blocking and electron-injecting properties. researchgate.netnih.gov The electron-deficient pyridine ring, further enhanced by the two cyano groups, suggests that this compound could function effectively as an electron-transporting material. Pyridine derivatives are a known class of compounds utilized as ETL materials in OLEDs. semanticscholar.orgnih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. nih.gov TADF emitters are typically composed of donor and acceptor units with a small energy gap between their lowest singlet (S1) and triplet (T1) states. rsc.orgrsc.org The pyridine-3,5-dicarbonitrile moiety has been a key component in the design of numerous TADF emitters. researchgate.netnih.govrsc.orgresearchgate.net The strong electron-accepting nature of the dicarbonitrile-substituted pyridine core is crucial for creating the necessary charge-transfer character in the excited state. For instance, emitters incorporating a pyridine-3,5-dicarbonitrile acceptor have demonstrated high external quantum efficiencies in OLEDs. rsc.orgnih.gov Specifically, pyridine-carbonitrile-based TADF materials have achieved external quantum efficiencies as high as 29.6%. nih.gov
The general structure of these emitters often involves connecting donor molecules, such as carbazole (B46965) or phenoxazine (B87303) derivatives, to the pyridine-dicarbonitrile acceptor. nih.govrsc.orgnih.gov The spatial arrangement and electronic coupling between the donor and acceptor are critical for achieving a small singlet-triplet energy gap (ΔEST) and high photoluminescence quantum yield. rsc.orgnih.gov
Table 1: Performance of selected TADF emitters containing a pyridine-dicarbonitrile core.
| Emitter | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color |
|---|---|---|---|---|
| 246tCzPPC nih.gov | Di(t-butyl)carbazole-substituted phenyl | 2,6-diphenylpyridine-3,5-dicarbonitrile | 29.6 | Sky Blue |
| 4BPy-mDTC rsc.org | 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl) | (pyridin-4-yl)methanone | >28 | Sky Blue |
Additives in Dye-Sensitized Solar Cell (DSSC) Electrolytes
In dye-sensitized solar cells (DSSCs), the electrolyte plays a critical role in regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. Additives are often incorporated into the electrolyte to improve device performance. 4-tert-butylpyridine (B128874) (tBP), a related compound, is a common additive used to enhance the open-circuit voltage (Voc) by shifting the conduction band edge of the semiconductor (e.g., TiO2) to a more negative potential. photonics.comstatnano.comsciencedaily.comnih.gov This shift suppresses the recombination of electrons from the TiO2 with the electrolyte's redox mediator. statnano.comsciencedaily.com
While direct studies on this compound as a DSSC electrolyte additive are not prevalent in the provided search results, the function of similar pyridine derivatives provides a strong basis for its potential role. The basicity and coordination ability of pyridine additives are key factors influencing their effectiveness. researchgate.net For instance, in copper-based electrolytes, the interaction of pyridine additives with the copper complexes is a significant consideration. photonics.comstatnano.com Research has shown that additives like tBP and 1-methyl-benzimidazole (NMBI) are crucial for maximizing the performance of copper redox mediators. photonics.comstatnano.comsciencedaily.com The electronic modifications introduced by the cyano groups in this compound would alter its basicity and coordination properties compared to tBP, potentially offering a way to fine-tune the electrolyte's properties for improved DSSC performance.
Hole Transport Layer (HTL) Components in Perovskite Solar Cells (PSCs)
4-tert-butylpyridine (tBP) is a widely used additive in the most common HTL material, spiro-OMeTAD. nih.govucsd.eduresearchgate.net Its role in PSCs is multifaceted. Initially assumed to function primarily as a charge recombination inhibitor, similar to its role in DSSCs, further studies have revealed that tBP also acts as a morphology controller for the HTL. nih.govucsd.eduresearchgate.net It improves the uniformity of the HTL film, prevents the aggregation of lithium salt additives (like LiTFSI), and reduces the formation of pinholes. nih.govucsd.eduresearchgate.net However, the volatile nature of tBP can lead to long-term stability issues. nih.govucsd.edu
Given the established role of tBP, this compound could be investigated as an alternative or complementary additive. The presence of the cyano groups would significantly alter its volatility and electronic properties, which could lead to improved thermal stability and different interactions within the HTL, potentially impacting device performance and longevity.
Metal Ion Activity Inhibitors in Solar Cell Electrolytes
In certain types of solar cells, particularly those employing redox mediators that can coordinate with other electrolyte components, managing the activity of metal ions is crucial for stability and performance. For example, in DSSCs with copper-based electrolytes, the interaction between the copper complexes and additives like 4-tert-butylpyridine (tBP) has been a subject of study. photonics.comstatnano.com While initially there were concerns that tBP's interaction with copper could be detrimental, it was later found to be important for optimal performance. photonics.comstatnano.com This suggests a role for pyridine derivatives in modulating the behavior of metal ions in the electrolyte.
The dinitrile functionality of this compound introduces strong coordinating groups (the nitrogen atoms of the cyano groups) in addition to the pyridine nitrogen. This could enable it to act as a chelating agent or to have different coordination behavior with metal ions compared to simpler pyridines like tBP. This property could be exploited to control the activity of metal ions in electrolytes, potentially preventing undesirable side reactions or stabilizing the desired redox species.
Advanced Spectroscopic and Structural Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.
¹H and ¹³C NMR for Detailed Structural Elucidation and Purity Assessment
The application of ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the molecular structure of 6-tert-butylpyridine-3,4-dicarbonitrile and assessing its purity. In ¹H NMR, the distinct chemical environments of the protons would result in a characteristic set of signals. For instance, the protons of the tert-butyl group would likely appear as a singlet in the upfield region, while the aromatic proton on the pyridine (B92270) ring would be observed as a singlet in the downfield region. The relative integration of these signals would correspond to the ratio of protons in the molecule, confirming the structure.
Similarly, ¹³C NMR spectroscopy would provide evidence for the carbon framework of the molecule. Each unique carbon atom, including those of the tert-butyl group, the pyridine ring, and the nitrile functionalities, would produce a distinct signal. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign the proton and carbon signals, thus providing an unambiguous structural confirmation. mdpi.com The absence of impurity signals in these spectra would serve as a crucial indicator of the sample's purity.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (tert-butyl) | ~1.3-1.5 | Singlet |
| ¹H (pyridine H-5) | ~8.5-8.8 | Singlet |
| ¹³C (tert-butyl C) | ~30-35 | Quartet |
| ¹³C (tert-butyl Cq) | ~40-45 | Singlet |
| ¹³C (pyridine C-2) | ~160-165 | Singlet |
| ¹³C (pyridine C-3) | ~115-120 | Singlet |
| ¹³C (pyridine C-4) | ~110-115 | Singlet |
| ¹³C (pyridine C-5) | ~150-155 | Doublet |
| ¹³C (CN) | ~115-120 | Singlet |
Note: The data in this table is predictive and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.
Variable Temperature NMR for Conformational Analysis and Dynamic Processes
Variable temperature (VT) NMR studies could provide insights into the dynamic processes of this compound. By recording NMR spectra at different temperatures, it is possible to study conformational changes, such as the rotation of the tert-butyl group. While free rotation is expected at room temperature, restricted rotation at lower temperatures could potentially lead to the observation of distinct signals for the methyl groups, providing information about the rotational energy barrier.
¹⁵N NMR for Probing Acid-Base Interactions on Catalyst Surfaces
¹⁵N NMR spectroscopy would be a powerful technique to investigate the electronic environment of the nitrogen atoms in both the pyridine ring and the nitrile groups. The chemical shifts of the nitrogen atoms are highly sensitive to their local environment. This technique would be particularly valuable for studying the interactions of this compound with acids or on catalyst surfaces. Changes in the ¹⁵N chemical shifts upon protonation or coordination to a metal center would provide direct evidence of these interactions and offer insights into the compound's basicity and ligand properties.
Advanced Crystallography for Solid-State Research
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination
A single-crystal X-ray diffraction analysis would be the ultimate method to determine the precise molecular structure of this compound. creative-biostructure.com This technique would yield accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystalline state. researchgate.netutah.edu The data obtained would allow for a detailed comparison between the solid-state structure and the solution-state conformation inferred from NMR studies.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
Beyond the individual molecular structure, single-crystal X-ray diffraction would also reveal how molecules of this compound are arranged in the crystal lattice. mdpi.com The analysis of the crystal packing would identify and characterize any intermolecular interactions, such as π-π stacking between the pyridine rings or dipole-dipole interactions involving the nitrile groups. rsc.org Understanding these interactions is crucial as they govern the material's physical properties, including its melting point and solubility. ed.ac.uk
Vibrational Spectroscopy for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the bonding within a molecule. By analyzing the interaction of infrared radiation or laser light with a sample, a spectrum is generated that provides a unique molecular fingerprint.
Infrared (IR) Spectroscopy for Characterizing Chemical Bonds and Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. For a molecule like this compound, IR spectroscopy would be expected to reveal key vibrational modes.
A hypothetical IR spectrum of this compound would likely show characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically found in the range of 2200-2260 cm⁻¹. The presence of the tert-butyl group would be indicated by C-H stretching and bending vibrations. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.
Hypothetical IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (tert-butyl) | 2970-2870 |
| C≡N stretch (nitrile) | 2240-2220 |
| C=N stretch (pyridine ring) | 1600-1550 |
| C=C stretch (pyridine ring) | 1500-1400 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.
For this compound, the symmetric stretching of the nitrile groups would be expected to produce a strong Raman signal. The vibrations of the pyridine ring would also be Raman active.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₁N₃), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ could be determined with high accuracy.
Tandem Mass Spectrometry (MS/MS) for Structural Insights through Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information. The fragmentation of the this compound molecular ion would likely involve the loss of a methyl group from the tert-butyl substituent, followed by further fragmentation of the pyridine ring and loss of the nitrile groups.
Steady-State and Time-Resolved Luminescence Spectroscopy for Photophysical Properties
Luminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). These techniques provide insights into the electronic structure and excited-state dynamics of a molecule.
The photophysical properties of pyridine-dicarbonitrile derivatives can be influenced by the nature and position of substituents. While no specific data exists for this compound, related compounds have been studied for their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The introduction of a tert-butyl group could potentially influence the luminescence quantum yield and lifetime.
Derivatives and Analogues of 6 Tert Butylpyridine 3,4 Dicarbonitrile
Structure-Activity Relationships in Functionalized Pyridine (B92270) Dicarbonitriles
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's structure correlates with its functional properties. For pyridine derivatives, biological activity is significantly influenced by the nature and position of its substituents. nih.gov The replacement of a carbon atom in a benzene (B151609) ring with nitrogen to form pyridine alters molecular properties by modulating lipophilicity, improving aqueous solubility, and enhancing the ability to form hydrogen bonds. nih.gov
In the context of pyridine dicarbonitriles, SAR analyses have identified key structural features that govern their activity. A comprehensive study on 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, which act as inhibitors of prion replication, revealed that modifications to this scaffold could dramatically improve bioactivity. nih.gov Researchers found that the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance the desired activity of pyridine derivatives. nih.gov Conversely, the introduction of bulky groups or halogen atoms often leads to lower activity. nih.gov
The general findings from SAR studies on bioactive pyridine compounds are summarized in the table below.
| Substituent/Structural Feature | Influence on Activity | Rationale/Observation |
| Amino (-NH2), Hydroxyl (-OH) | Enhances activity | These groups can participate in hydrogen bonding with biological targets. nih.gov |
| Methoxy (-OMe) | Enhances activity | The number and position of methoxy groups can be fine-tuned to increase potency. nih.gov |
| Carbonyl (-C=O) | Enhances activity | May form a hydrogen bond with a receptor site. drugdesign.org |
| Halogens (Br, Cl, F) | Decreases activity | Can negatively impact the interaction with target sites. nih.gov |
| Bulky Groups | Decreases activity | Steric hindrance can prevent optimal binding to a receptor. nih.gov |
Positional Isomers and Regioisomeric Effects of Tert-Butyl Substitution
The position of the tert-butyl group on the pyridine ring has profound steric and electronic consequences. The tert-butyl group is exceptionally bulky, and its placement can dictate the reactivity and properties of the molecule. For example, 2,6-di-tert-butylpyridine (B51100) is a well-known hindered base; it can be protonated but its steric bulk prevents it from forming adducts with Lewis acids like boron trifluoride. wikipedia.org This steric hindrance is a direct result of the tert-butyl groups flanking the nitrogen atom.
In substitution reactions, the position of a substituent can direct incoming groups to a specific location on the ring, a phenomenon known as a regioisomeric effect. Studies on 3-substituted 2,6-dichloropyridines show that bulky substituents near the pyridine ring nitrogen direct nucleophilic substitution towards the 6-position. researchgate.net The regioselectivity is also influenced by the electronic nature of the substituent. For instance, in certain solvents, a 3-cyano group on a pyridine ring favors substitution at the 6-position, while a 3-carboxylate group directs it to the 2-position. researchgate.net The choice of solvent can further influence this outcome, with the ability of the solvent to act as a hydrogen-bond acceptor playing a significant role in determining the final isomeric product. researchgate.net
The properties of some tert-butyl substituted pyridines are highlighted below.
| Compound | CAS Number | Key Feature | Application/Note |
| 2,6-Di-tert-butylpyridine | 585-48-8 | Highly hindered, non-nucleophilic base. wikipedia.org | Used as a proton trapping agent in organic synthesis. sigmaaldrich.com |
| 4-tert-butylpyridine (B128874) | 3978-81-2 | Used as a ligand and in materials science. | Employed in perovskite solar cells to passivate defects. acs.org |
| 2,4,6-Tri-tert-butylpyridine | 20336-15-6 | Extremely sterically hindered solid. sigmaaldrich.com | A bulky base used in specialized chemical reactions. sigmaaldrich.com |
Pyridine-3,5-dicarbonitrile (B74902) Analogues and Their Synthetic Routes
Analogues based on the pyridine-3,5-dicarbonitrile scaffold have garnered significant attention, particularly in materials science. nih.gov These compounds often serve as the core acceptor unit in molecules designed for applications in organic light-emitting diodes (OLEDs), specifically as emitters exhibiting thermally activated delayed fluorescence (TADF). nih.govresearchgate.net
The synthesis of these analogues often involves coupling the pyridine-3,5-dicarbonitrile core with various electron-donating groups. A common strategy is the Sonogashira coupling reaction to link the pyridine core with other aromatic systems. nih.gov For example, sophisticated polyaromatic π-systems have been built by starting with the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide, followed by conversion to a dibrominated pyridine-dicarbonitrile intermediate. This intermediate can then be coupled with donor molecules like 3,6-di-tert-butyl-9H-carbazole. nih.gov
Alternative synthetic routes for functionalized pyridine dicarbonitriles involve multicomponent reactions (MCRs). One-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be achieved through a three-component condensation of an aldehyde, malononitrile (B47326), and a thiol, often facilitated by a catalyst. nih.govresearchgate.net
| Analogue Type | Synthetic Route | Key Features & Applications |
| Carbazole-Substituted Pyridine-3,5-dicarbonitriles | Sonogashira coupling of a halogenated pyridine-dicarbonitrile with carbazole (B46965) derivatives. nih.gov | Exhibit efficient intramolecular charge transfer (ICT) and are used as TADF emitters in OLEDs. nih.govbeilstein-journals.org |
| Phenoxazine-Substituted Pyridine-3,5-dicarbonitriles | Combination of phenoxazine (B87303) (donor) with the pyridine-3,5-dicarbonitrile (acceptor) core. rsc.org | Orange-red TADF emitters with short delayed fluorescence lifetimes, leading to OLEDs with slow efficiency roll-off. rsc.org |
| 2-Amino-6-sulfanyl-pyridine-3,5-dicarbonitriles | One-pot, multi-component condensation of aldehydes, malononitrile, and thiols. nih.govnih.gov | Biologically active compounds synthesized efficiently using various catalysts like diethylamine (B46881) or enzymes. nih.govresearchgate.net |
Extended Conjugated Systems: Bis- and Tris-coupled Pyridine Frameworks
To further tune the electronic and photophysical properties of pyridine-based materials, researchers have designed and synthesized extended conjugated systems where multiple pyridine units are coupled together. These bis- and tris-coupled frameworks create rigid, π-conjugated structures with unique characteristics. nih.gov
The synthesis of these larger molecules relies on powerful cross-coupling methodologies. The Sonogashira coupling reaction is again a key tool, used to connect a bromo-substituted pyridine-dicarbonitrile monomer with di-alkyne linking units, such as 4,4'-diethynylbiphenyl. beilstein-journals.org Homocoupling of an ethynyl-substituted pyridine monomer is another method used to create a symmetrical bis-pyridine system linked by a butadiyne bridge. beilstein-journals.org These reactions allow for the construction of linear mono-, bis-, and star-shaped tris-pyridine systems. nih.gov
These extended frameworks, particularly those incorporating the pyridine-3,5-dicarbonitrile moiety, often retain the desirable properties of the monomeric unit, such as good electron-transporting capabilities, while introducing new photophysical behaviors. nih.govbeilstein-journals.org The resulting materials have shown potential for use in high-performance organic electronic devices. nih.gov
Heteroatom-Substituted Pyridine Dicarbonitrile Derivatives (e.g., sulfur-containing)
The introduction of heteroatoms, such as sulfur, into the pyridine dicarbonitrile scaffold provides another avenue for creating functional molecules. Specifically, 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles represent a significant class of derivatives with documented biological activities. nih.govnih.gov
The synthesis of these sulfur-containing compounds is efficiently achieved through one-pot multicomponent reactions. Two primary approaches are used:
Pseudo-four-component reaction (pseudo-4CR): This involves the condensation of two molecules of malononitrile with an aromatic aldehyde and a thiol. nih.gov
Three-component reaction (3CR): This method uses the condensation of malononitrile, 2-arylidenemalononitrile (formed in situ from an aldehyde and malononitrile), and a thiol. nih.gov
A wide array of catalysts have been employed to facilitate these reactions and improve product yields, including organic bases like triethylamine (B128534) (Et3N) and piperidine, as well as inorganic catalysts and microwave-assisted conditions. nih.gov These synthetic strategies provide a versatile and straightforward pathway to highly functionalized pyridine dicarbonitriles that can be used for further chemical transformations or biological screening. nih.gov
Future Research Directions and Potential Innovations
Development of Novel and Sustainable Synthetic Pathways for Scalable Production
The advancement of synthetic methodologies for producing 6-tert-butylpyridine-3,4-dicarbonitrile is a primary area of future research. Current approaches to synthesizing substituted pyridines often rely on multi-step processes that can be time-consuming and generate significant waste. Future efforts will likely focus on the development of novel, more sustainable, and scalable synthetic routes.
One promising avenue is the use of one-pot multicomponent reactions. These reactions, which combine multiple reactants in a single step to form a complex product, are highly efficient and atom-economical. Research into catalytic systems, potentially using earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved yields. For instance, protocols involving the condensation of aldehydes, malononitrile (B47326), and other suitable precursors under catalytic conditions are being explored for the synthesis of various pyridine (B92270) dicarbonitriles. researchgate.net
Furthermore, the principles of green chemistry will be integral to new synthetic designs. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and designing processes that minimize energy consumption. Flow chemistry, a technique where reactions are run in continuous-flowing streams rather than in batches, also presents an opportunity for safer, more controlled, and scalable production of this compound.
Exploration of New Application Domains beyond Current Optoelectronics and Catalysis
While pyridine-based compounds have shown promise in optoelectronics and catalysis, the unique structure of this compound suggests potential in other domains. The presence of the dinitrile group offers opportunities for post-synthetic modification, opening doors to a wide array of derivatives with tailored properties.
Future research could explore its use as a building block for novel pharmaceuticals. The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound could lead to new therapeutic agents. nih.gov Additionally, the dinitrile functionality can be converted into other nitrogen-containing heterocycles, which are also prevalent in medicinal chemistry.
Another potential application is in the field of materials science. The rigid structure and potential for intermolecular interactions make it a candidate for the development of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing. The tert-butyl group can influence the packing of the molecules in the solid state, potentially leading to materials with unique and desirable properties.
Advanced Computational Modeling for Precise Property Prediction and Material Design
Computational chemistry is a powerful tool for accelerating the discovery and design of new materials. Advanced computational modeling can be employed to predict the electronic, optical, and physical properties of this compound and its derivatives with high accuracy.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic behavior and potential in optoelectronic devices. These calculations can also predict absorption and emission spectra, guiding the design of new molecules with specific photophysical properties.
Molecular dynamics simulations can be used to study the intermolecular interactions and self-assembly behavior of the compound. This is particularly relevant for predicting how the molecule will behave in the solid state or in solution, which is essential for designing new materials and understanding its interactions within biological systems. By accurately predicting properties before synthesis, computational modeling can save significant time and resources in the research and development process.
Design of Highly Efficient and Recyclable Catalyst Systems Incorporating Pyridine Dicarbonitriles
The nitrogen atom in the pyridine ring and the nitrile groups of this compound make it an interesting ligand for the development of new catalyst systems. The steric hindrance provided by the tert-butyl group can influence the coordination environment around a metal center, potentially leading to catalysts with high selectivity.
Future research could focus on incorporating this molecule into homogeneous and heterogeneous catalysts. As a ligand in homogeneous catalysis, it could be used in a variety of organic transformations. For heterogeneous catalysis, the molecule could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would facilitate the separation and recycling of the catalyst, a key aspect of sustainable chemistry.
The design of these catalyst systems would involve a combination of synthetic chemistry and computational modeling to optimize the catalyst's activity, selectivity, and stability. The development of highly efficient and recyclable catalysts is a critical goal in modern chemistry, and pyridine dicarbonitriles offer a versatile platform for achieving this.
Integration into Complex Supramolecular Assemblies and Nanomaterials for Enhanced Functionality
The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of nanoscience and supramolecular chemistry. The specific shape and functional groups of this compound make it a promising candidate for integration into complex supramolecular assemblies and nanomaterials.
The nitrile groups can participate in non-covalent interactions, such as dipole-dipole interactions and coordination to metal ions, which can drive the formation of well-defined architectures. The tert-butyl group can also play a role in directing the self-assembly process through steric effects.
Future research could explore the use of this molecule in the construction of functional nanomaterials, such as nanowires, nanotubes, or thin films. These materials could have applications in areas such as nanoelectronics, sensing, and drug delivery. By controlling the self-assembly process, it may be possible to create materials with novel and enhanced functionalities that are not present in the individual molecules.
Q & A
Q. What are the recommended synthetic routes for 6-tert-butylpyridine-3,4-dicarbonitrile, and how do reaction conditions influence yield and purity?
The synthesis of pyridine-carbonitrile derivatives often involves cyclization or substitution reactions. For example, analogous compounds like pyridine-3-carbonitriles are synthesized via reactions between piperidones and ylidenemalononitriles in methanol with sodium as a catalyst . For 6-tert-butylpyridine-3,4-dicarbonitrile, introducing the tert-butyl group may require alkylation under anhydrous conditions using tert-butyl halides or Grignard reagents. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve substitution efficiency but may lead to side reactions.
- Catalyst : Lewis acids like ZnCl₂ or AlCl₃ enhance regioselectivity for the tert-butyl group .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may retain residual solvents requiring rigorous purification .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy :
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm. Pyridine protons (C-H) resonate as multiplets between δ 7.5–9.0 ppm, with coupling constants indicating substitution patterns .
- ¹³C NMR : Carbonitrile carbons (C≡N) appear at δ 115–120 ppm, while pyridine carbons range from δ 120–150 ppm .
- XRD : Determines crystallographic orientation; preferred (111)-orientation in related pyridine derivatives correlates with dense microstructures and thermal stability .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of tert-butyl loss .
Advanced Questions
Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
The tert-butyl group introduces steric hindrance, which:
- Reduces Reactivity : Slows Suzuki-Miyaura couplings due to restricted access to the catalytic site.
- Enhances Selectivity : Favors mono-functionalization over di-substitution in Pd-catalyzed reactions, as observed in analogous pyridine-boronate esters .
- Thermal Stability : Prevents decomposition at high temperatures (>150°C), making it suitable for reactions requiring prolonged heating .
Q. What computational methods are used to predict the electronic properties of this compound, and how do they align with experimental data?
- DFT Calculations :
- HOMO-LUMO Gaps : Predict charge-transfer capabilities. For example, pyridine-carbonitriles with electron-withdrawing groups (e.g., CN) show reduced HOMO-LUMO gaps (~3.5 eV), enhancing conductivity in organic semiconductors .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites; the tert-butyl group creates electron-rich regions near the pyridine ring .
- Experimental Validation : UV-Vis spectra (λₐᵦₛ ~300–350 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/Ag⁺) correlate with computational predictions .
Q. How can discrepancies in reported crystallographic data for pyridine-carbonitrile derivatives be resolved?
Common discrepancies arise from:
- Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) yield distinct crystal packing .
- Residual Solvents : Trapped DMSO in XRD samples shifts lattice parameters by 0.5–1.0 Å .
Resolution Strategies :
Methodological Challenges
Q. What strategies mitigate side reactions during the nitrile functionalization of this compound?
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of pyridine nitrogen) to direct nitrile reactivity .
- Catalytic Systems : Use Pd/Cu bimetallic catalysts to suppress homo-coupling in Sonogashira reactions .
- Low-Temperature Workup : Quench reactions at −20°C to prevent hydrolysis of cyano groups .
Applications in Materials Science
Q. How does this compound enhance perovskite solar cell performance?
While not directly studied, analogous pyridine derivatives (e.g., FAPbI₃ with DMSO exchange) demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
